molecular formula C14H20BBrFNO2 B6342790 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester CAS No. 1451391-63-1

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester

Cat. No.: B6342790
CAS No.: 1451391-63-1
M. Wt: 344.03 g/mol
InChI Key: HVYLUBDCXFHYEM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is known for its unique chemical properties and its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester typically involves the reaction of 4-bromo-2-fluorophenylboronic acid with N-butyldiethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the ester bond. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the development of molecular probes and sensors for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials and polymers with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylboronic acid N-butyldiethanolamine ester
  • 2-Bromophenylboronic acid N-butyldiethanolamine ester
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester stands out due to the presence of both bromine and fluorine substituents on the phenyl ring. This unique combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrFNO2/c1-2-3-6-18-7-9-19-15(20-10-8-18)13-5-4-12(16)11-14(13)17/h4-5,11H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYLUBDCXFHYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146932
Record name 4H-1,3,6,2-Dioxazaborocine, 2-(4-bromo-2-fluorophenyl)-6-butyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-63-1
Record name 4H-1,3,6,2-Dioxazaborocine, 2-(4-bromo-2-fluorophenyl)-6-butyltetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,3,6,2-Dioxazaborocine, 2-(4-bromo-2-fluorophenyl)-6-butyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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